tert-Butyl 5-hydroxy-4-(trimethylsilyl)pentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 5-hydroxy-4-(trimethylsilyl)pentanoate: is an organic compound that features both a tert-butyl ester and a trimethylsilyl group. The presence of these groups imparts unique chemical properties, making it a valuable compound in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-hydroxy-4-(trimethylsilyl)pentanoate typically involves the esterification of 5-hydroxy-4-(trimethylsilyl)pentanoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: tert-Butyl 5-hydroxy-4-(trimethylsilyl)pentanoate can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like trimethylsilyl chloride or bis(trimethylsilyl)acetamide are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl 5-hydroxy-4-(trimethylsilyl)pentanoate is used as a building block in organic synthesis
Biology: In biological research, the compound is used as a precursor for the synthesis of bioactive molecules. Its stability and reactivity make it suitable for the development of pharmaceuticals and other biologically active compounds.
Medicine: The compound’s derivatives are explored for their potential therapeutic properties. Researchers investigate its role in drug development, particularly in the design of novel therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals. Its unique properties make it valuable in the manufacture of advanced materials and chemical intermediates.
Wirkmechanismus
The mechanism of action of tert-Butyl 5-hydroxy-4-(trimethylsilyl)pentanoate involves its interaction with specific molecular targets. The trimethylsilyl group can act as a protecting group, temporarily shielding reactive sites during chemical reactions. This allows for selective reactions to occur at other sites within the molecule. The tert-butyl ester group can undergo hydrolysis under acidic or basic conditions, releasing the active hydroxyl group for further reactions.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl 5-methoxy-4-(trimethylsilyl)pyridin-3-ylcarbamate
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- 5-(tert-Butyl)-4-hydroxy-m-toluic acid
Comparison: tert-Butyl 5-hydroxy-4-(trimethylsilyl)pentanoate is unique due to the presence of both a tert-butyl ester and a trimethylsilyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it more versatile in synthetic applications compared to similar compounds. The presence of the trimethylsilyl group also enhances the compound’s volatility, facilitating its analysis by techniques such as gas chromatography.
Eigenschaften
CAS-Nummer |
918422-56-7 |
---|---|
Molekularformel |
C12H26O3Si |
Molekulargewicht |
246.42 g/mol |
IUPAC-Name |
tert-butyl 5-hydroxy-4-trimethylsilylpentanoate |
InChI |
InChI=1S/C12H26O3Si/c1-12(2,3)15-11(14)8-7-10(9-13)16(4,5)6/h10,13H,7-9H2,1-6H3 |
InChI-Schlüssel |
DMNYPCQPJFZIAC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)CCC(CO)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.